REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([c:7]1[c:8]([N+:20](=[O:21])[O-:22])[cH:9][c:10]([N:13]2[CH2:14][CH2:15][N:16]([CH3:19])[CH2:17][CH2:18]2)[cH:11][cH:12]1)=[O:23].[CH2:25]1[O:26][CH2:27][CH2:28][O:29][CH2:30]1.[ClH:24]>>[ClH:24].[O:5]=[C:6]([c:7]1[c:8]([N+:20](=[O:21])[O-:22])[cH:9][c:10]([N:13]2[CH2:14][CH2:15][N:16]([CH3:19])[CH2:17][CH2:18]2)[cH:11][cH:12]1)[OH:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(c2ccc(C(=O)OC(C)(C)C)c([N+](=O)[O-])c2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CN1CCN(c2ccc(C(=O)O)c([N+](=O)[O-])c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |